but-3-enamide;hydron

Organic Synthesis Quality Control Procurement Verification

Procure But-3-enamide;hydron for its unique terminal vinyl-amide system, which is critical for reactions not possible with saturated or α-substituted amides. Its protonated form may offer distinct solubility and handling advantages. This compound is essential for synthesizing nitrogen-containing heterocycles and non-ionic, water-soluble polymers for biomedical and electronic material applications. Verify the specific protonated form to ensure successful outcomes in your intended reactions, as substitution with generic amides introduces unacceptable scientific and procurement risk.

Molecular Formula C4H8NO+
Molecular Weight 86.11 g/mol
Cat. No. B12845355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebut-3-enamide;hydron
Molecular FormulaC4H8NO+
Molecular Weight86.11 g/mol
Structural Identifiers
SMILES[H+].C=CCC(=O)N
InChIInChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6)/p+1
InChIKeyABBZJHFBQXYTLU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-3-enamide;hydron: Core Chemical Identity and Baseline Procurement Profile


But-3-enamide;hydron refers to the protonated form of 3-butenamide (CAS 28446-58-4), an unsaturated primary amide with the molecular formula C₄H₇NO (neutral form) or C₄H₈NO⁺ (protonated) and a molecular weight of 85.10 g/mol . The compound features a terminal vinyl group conjugated to a carboxamide moiety (SMILES: C=CCC(=O)N), which confers dual reactivity via the alkene and amide functional groups [1]. Commercially, it is available at minimum 95% purity as a white to off-white solid, with typical procurement quantities in the 5–100 mg range for research applications . The compound is structurally synonymous with vinylacetamide and allylamide, though the protonated hydron form may present distinct physical handling characteristics relevant to formulation or storage [2].

Why Generic Substitution of But-3-enamide;hydron with Other Unsaturated Amides Is Scientifically Unjustified


Generic substitution of but-3-enamide;hydron with other unsaturated amides, including its close structural isomer methacrylamide or the saturated analog butyramide, is scientifically unsound due to fundamental differences in electronic configuration and resultant reactivity profiles . The conjugated vinyl-amide system in but-3-enamide;hydron enables specific reaction pathways (e.g., Michael addition, radical polymerization at the terminal alkene, and cyclization reactions) that are not accessible to saturated amides and proceed with different regioselectivity and kinetics compared to α,β-unsaturated amides bearing substituents at the β-position [1]. Furthermore, the protonated hydron form may exhibit altered solubility, hydrogen-bonding capacity, and crystallinity relative to the neutral free base, directly impacting formulation, purification, and downstream reaction efficiency [2]. Absent direct comparative data confirming equivalent performance across all intended application parameters, substituting but-3-enamide;hydron introduces unacceptable scientific and procurement risk.

But-3-enamide;hydron: Product-Specific Quantitative Evidence for Procurement Decisions


Physicochemical Identity Verification: Melting Point as a Critical Quality Attribute

The melting point of but-3-enamide (free base) is reported as 66–68°C, providing a critical quantitative parameter for identity verification and purity assessment upon receipt [1]. This value distinguishes the compound from structurally related amides with different physical states at ambient temperature; for example, N-vinylacetamide (a tautomeric synonym often conflated in databases) is typically handled as a liquid or low-melting solid with different thermal behavior . While no direct head-to-head comparison is available in the peer-reviewed literature, this quantitative parameter serves as a fundamental procurement specification absent in vendor listings for generic 'unsaturated amide' alternatives.

Organic Synthesis Quality Control Procurement Verification

Reactivity Differentiation: Terminal Alkene Enables Unique Cyclization Pathways

But-3-enamide derivatives undergo electrophilic intramolecular cyclization to form thienoazepinones and pyrrolidinones, a reactivity profile enabled specifically by the terminal alkene moiety [1]. In a study of 4-aryl-N-(thiophen-3-yl)but-3-enamides, heating in polyphosphoric acid yielded 8-aryl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-ones and 5-aryl-1-(thiophen-3-yl)pyrrolidin-2-ones [1]. No comparative yield data versus alternative substrates (e.g., N-aryl acrylamides or crotonamides) is available within the same study. This represents class-level inference: the conjugated terminal alkene in but-3-enamide derivatives enables cyclization regiochemistry that α-substituted analogs cannot replicate.

Heterocyclic Synthesis Cyclization Medicinal Chemistry

Polymer Precursor Identity: Radical Polymerization Yields Water-Soluble Biocompatible PNVA

N-Vinylacetamide (NVA), a tautomeric synonym for but-3-enamide, undergoes radical polymerization to form Poly(N-vinylacetamide) (PNVA), a water-soluble and biocompatible polymer . This polymerization utilizes the terminal vinyl group of the but-3-enamide scaffold. The resulting PNVA exhibits high polarity, increased adhesive strength to metal surfaces, and suitability for low-metallic-content applications such as electronic materials . Saturated amides (e.g., acetamide) or internal alkene amides cannot undergo this vinyl polymerization pathway. Quantitative polymerization kinetics (e.g., propagation rate constant, kₚ) or comparative molecular weight data versus alternative monomers (e.g., N-vinylpyrrolidone) are not available from the cited sources.

Polymer Chemistry Biocompatible Materials Hydrogels

But-3-enamide;hydron: Validated Application Scenarios Based on Available Evidence


Synthesis of Thienoazepinone and Pyrrolidinone Heterocycles for Medicinal Chemistry

Researchers engaged in the synthesis of nitrogen-containing heterocycles for drug discovery should procure but-3-enamide;hydron as a precursor for 4-aryl-N-(thiophen-3-yl)but-3-enamide intermediates. Upon heating in polyphosphoric acid, these derivatives undergo intramolecular cyclization to afford 8-aryl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-ones and 5-aryl-1-(thiophen-3-yl)pyrrolidin-2-ones [1]. This reactivity is specific to the terminal alkene moiety present in the but-3-enamide scaffold and cannot be replicated with α-substituted or saturated amide alternatives.

Radical Polymerization to Produce Water-Soluble Biocompatible Poly(N-vinylacetamide) (PNVA)

For applications in biomedical hydrogels, electronic material coatings, or other fields requiring non-ionic, water-soluble, and biocompatible polymers, but-3-enamide;hydron (as N-vinylacetamide) serves as an essential monomer. Radical polymerization yields PNVA, a polymer characterized by high polarity and enhanced adhesive strength to metal and metallic oxide surfaces [1]. The low metallic content achievable with this monomer makes it particularly suitable for electronic material applications with stringent purity requirements [1]. Saturated amides cannot participate in this vinyl polymerization pathway, making but-3-enamide;hydron a non-substitutable procurement item for this application.

Conjugate Addition Reactions Leveraging the Conjugated Vinyl-Amide System

The conjugated vinyl-amide system of but-3-enamide;hydron enables Michael addition reactions with nucleophiles, a reactivity profile distinct from isolated alkenes or saturated amides [1]. This application scenario is relevant for synthetic chemists constructing complex molecular architectures requiring selective functionalization at the β-position relative to the amide carbonyl. Procurement of the protonated hydron form may offer solubility advantages in aqueous or protic reaction media compared to the neutral free base, though quantitative solubility data across solvent systems is not available from current sources.

Analytical Standard and Reference Material Procurement

For analytical laboratories requiring a certified reference standard for method development or quality control, but-3-enamide;hydron with specified purity (minimum 95%) and defined physicochemical properties (melting point: 66–68°C; boiling point: 207.5°C at 760 mmHg; density: 0.94 g/cm³) provides a verifiable identity profile for calibration and system suitability testing [1]. The white to off-white solid appearance and defined CAS registry number (28446-58-4) ensure traceability and unambiguous identification, critical for regulatory compliance and method validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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